2-Chloro-5-mercaptophenol
Description
2-Chloro-5-mercaptophenol (C₆H₅ClOHS) is a substituted phenol derivative featuring a chlorine atom at the 2-position and a thiol (-SH) group at the 5-position of the aromatic ring.
Properties
Molecular Formula |
C6H5ClOS |
|---|---|
Molecular Weight |
160.62 g/mol |
IUPAC Name |
2-chloro-5-sulfanylphenol |
InChI |
InChI=1S/C6H5ClOS/c7-5-2-1-4(9)3-6(5)8/h1-3,8-9H |
InChI Key |
WBZWWSRNYLPTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-5-sulfanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with thiourea under basic conditions, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of 2-chloro-5-sulfanylphenol may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiophenols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or sodium methoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiophenols.
Substitution: Aminophenols or alkoxyphenols.
Scientific Research Applications
2-chloro-5-sulfanylphenol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-5-sulfanylphenol involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Acidity: The thiol (-SH) group in 2-Chloro-5-mercaptophenol is more acidic (pKa ~6–8) than the methoxy (-OCH₃) group in 2-Chloro-5-methoxyphenol (pKa ~10–12) due to sulfur’s higher electronegativity and weaker O–H bond . 5-Chloro-2-mercaptobenzoic acid exhibits even stronger acidity (pKa ~2–4) due to the carboxylic acid group .
Reactivity: The thiol group enables nucleophilic reactions (e.g., disulfide formation) and metal coordination, distinguishing it from halogenated analogs like 5-Chloro-2-iodophenol, where iodine’s size limits reactivity . Methoxy-substituted analogs (e.g., 2-Chloro-5-methoxyphenol) are more stable under oxidative conditions compared to thiols .
Applications: Pharmaceuticals: Thiol-containing compounds like 2-Chloro-5-mercaptophenol may serve as intermediates in drug synthesis (e.g., antiretroviral agents), whereas methoxy derivatives are linked to impurity profiles in APIs (Active Pharmaceutical Ingredients) . Agrochemicals: Chlorophenol derivatives with electron-withdrawing groups (e.g., 5-Chloro-2-mercaptobenzothiazole) are precursors in fungicide development .
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